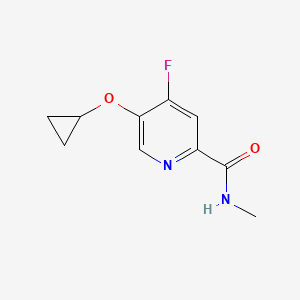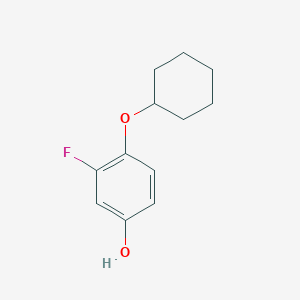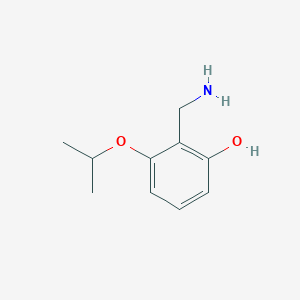
2-Formyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Formyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClF3NO3S It is characterized by the presence of a formyl group, a trifluoromethyl group, and a sulfonyl chloride group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a pyridine derivative. One common method is the chlorosulfonation of 2-formyl-6-(trifluoromethyl)pyridine using chlorosulfonic acid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
2-Formyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Substitution: The sulfonyl chloride group can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be replaced by nucleophiles.
Oxidation and Reduction: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid under controlled temperatures.
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Electrophilic Substitution: Substituted pyridine derivatives.
Nucleophilic Substitution: Sulfonamide or sulfonate esters.
Oxidation and Reduction: Carboxylic acids or alcohols.
科学的研究の応用
2-Formyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Formyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, making it a key site for chemical transformations. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions with molecular targets.
類似化合物との比較
Similar Compounds
2-Formyl-6-(trifluoromethyl)pyridine: Lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.
4-(Trifluoromethyl)pyridine-2-sulfonyl chloride: Similar structure but with different positioning of functional groups, leading to different reactivity patterns.
Uniqueness
2-Formyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.
特性
分子式 |
C7H3ClF3NO3S |
|---|---|
分子量 |
273.62 g/mol |
IUPAC名 |
2-formyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H3ClF3NO3S/c8-16(14,15)5-1-4(3-13)12-6(2-5)7(9,10)11/h1-3H |
InChIキー |
VAFHAFAVIFEZEL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C=O)C(F)(F)F)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14847859.png)








![(8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B14847920.png)

![1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14847938.png)


